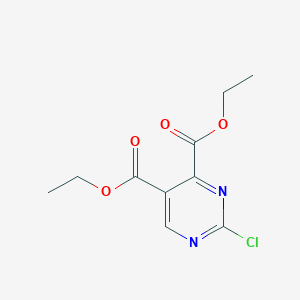
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, also known as 4-Me-PIP, is an organic compound that is gaining increasing attention in the scientific community for its potential applications in laboratory experiments and scientific research. 4-Me-PIP is a derivative of piperazine, an organic compound with a broad range of uses, such as in pharmaceuticals and agriculture. 4-Me-PIP is a versatile molecule with a wide range of properties, including its ability to interact with a variety of biological systems.
Aplicaciones Científicas De Investigación
Memory Enhancement in Mice
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride derivatives have been studied for their potential to improve learning and memory. In a study, derivatives such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed significant effects in reducing error frequency and prolonging latency in memory tests conducted on mice, suggesting their potential in memory reconstruction dysfunction (Zhang Hong-ying, 2012).
DNA Binding and Anticancer Properties
Cu(II) complexes with tridentate ligands containing 2-(4-Methylpiperazin-1-yl)ethanamine showed promising DNA binding properties and demonstrated cytotoxicity against various cancer cell lines. The study highlighted their potential in cancer treatment, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds utilizing 2-(4-Methylpiperazin-1-yl)ethanamine. For instance, the synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and its derivatives using 2-(4-Methylpiperazin-1-yl)ethanamine as an intermediate has been explored (Asghari et al., 2016).
Anticholinesterase Activity
Studies have been conducted on compounds derived from 2-(4-Methylpiperazin-1-yl)ethanamine for their anticholinesterase activity, which could be beneficial in treating conditions like Alzheimer's disease. The synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones and their evaluation for inhibitory activity against butyrylcholinesterase is one such example (Filippova et al., 2019).
Anticancer Activity
Research has been done on 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which use 2-(4-Methylpiperazin-1-yl)ethanamine, showing potential anticancer activities against various cancer cell lines such as Hela, A-549, and ECA-109 (Jiang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADBDPBUDXPYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)









![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)